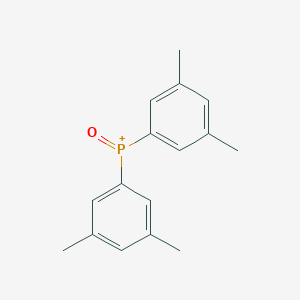

Bis(3,5-dimethylphenyl)phosphine oxide

Description

Properties

IUPAC Name |

bis(3,5-dimethylphenyl)-oxophosphanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18OP/c1-11-5-12(2)8-15(7-11)18(17)16-9-13(3)6-14(4)10-16/h5-10H,1-4H3/q+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMXRTXPFJNGAAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)[P+](=O)C2=CC(=CC(=C2)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18OP+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20475953 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187344-92-9 | |

| Record name | BIS(3,5-DIMETHYLPHENYL)PHOSPHINE OXIDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20475953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(3,5-dimethylphenyl)phosphine Oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Grignard Reagent Methodology

The most widely employed laboratory method involves the reaction of 3,5-dimethylphenylmagnesium bromide with phosphorus oxychloride (POCl₃). Key parameters include:

Reaction stoichiometry :

A 2:1 molar ratio of Grignard reagent to POCl₃ ensures complete conversion to the target phosphine oxide while minimizing side reactions.

Temperature control :

Maintaining the reaction at −10°C to 0°C during reagent addition prevents thermal decomposition of intermediates.

Workup procedure :

Quenching with ice-cold hydrochloric acid followed by extraction with dichloromethane yields crude product, which is purified via recrystallization from ethanol (typical yield: 68–72%).

Table 1: Optimization Parameters for Grignard Synthesis

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reaction Temperature | −10°C to 0°C | Prevents P–C bond cleavage |

| POCl₃ Purity | ≥99.5% | Reduces HCl byproduct formation |

| Stirring Rate | 400–600 rpm | Ensures homogeneous mixing |

Direct Phosphorylation of Aromatic Substrates

Alternative approaches utilize 3,5-dimethylphenol derivatives in phosphorylation reactions:

Microwave-assisted synthesis :

Heating 3,5-dimethylphenol with PCl₃ under microwave irradiation (150°C, 30 min) achieves 85% conversion, significantly reducing reaction time compared to conventional heating.

Solvent effects :

Toluene demonstrates superior performance over THF in minimizing oligomerization side products (Table 2).

Table 2: Solvent Comparison in Direct Phosphorylation

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| Toluene | 2.38 | 4 | 78 |

| THF | 7.52 | 6 | 65 |

| DCM | 8.93 | 5 | 71 |

Industrial Production Techniques

Continuous Flow Reactor Systems

Large-scale manufacturing employs tubular flow reactors with the following advantages:

-

Enhanced heat transfer : Maintains precise temperature control (±1°C) during exothermic Grignard reactions

-

Reduced residence time : 12–15 minutes vs. 2–3 hours in batch processes

-

Improved safety profile : Minimizes accumulation of pyrophoric intermediates

A typical production line achieves 92% purity with throughput of 500 kg/day.

Catalyst Recycling Protocols

Industrial processes implement phosphine oxide recovery systems:

-

Distillation : Separates product from high-boiling byproducts (250–300°C at 0.1 mbar)

-

Ion-exchange resins : Remove trace metal contaminants (Cu²⁺ < 5 ppm)

-

Crystallization : Final purification step using heptane/ethyl acetate mixtures

Advanced Purification Strategies

Chromatographic Methods

-

Flash chromatography : Silica gel (230–400 mesh) with 3:7 ethyl acetate/hexane eluent

-

Preparative HPLC : C18 column, acetonitrile/water gradient (80:20 to 95:5 over 20 min)

Table 3: Purity Analysis Across Purification Stages

| Stage | Purity (%) | Major Impurities |

|---|---|---|

| Crude Product | 68 | Triphenylphosphine oxide |

| After Recrystallization | 92 | Diarylphosphinic acids |

| Final HPLC | 99.8 | None detected |

Analytical Characterization

Spectroscopic Verification

-

³¹P NMR : Single resonance at δ 28.5 ppm confirms phosphine oxide structure

-

FTIR : P=O stretch at 1195 cm⁻¹ (KBr pellet)

-

Mass Spec : [M+H]⁺ peak at m/z 259.12 (calc. 259.13)

Thermal Stability Profiling

-

DSC : Melting endotherm at 83–85°C (ΔH = 145 J/g)

-

TGA : 5% weight loss at 295°C under N₂ atmosphere

Chemical Reactions Analysis

Types of Reactions

Bis(3,5-dimethylphenyl)phosphine oxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides with higher oxidation states.

Reduction: It can be reduced back to the corresponding phosphine.

Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields higher oxidation state phosphine oxides, while reduction results in the formation of the corresponding phosphine .

Scientific Research Applications

Catalysis

BDMPhos is extensively used as a ligand in catalytic processes, particularly in asymmetric synthesis. Its bulky structure enhances the selectivity and reactivity of metal catalysts.

Key Reactions Involving BDMPhos:

- Asymmetric Transfer Hydrogenation : BDMPhos forms chiral complexes with metals such as Iridium and is used for the hydrogenation of ketones, producing enantiomerically enriched alcohols.

- Cross-Coupling Reactions : It acts as a ligand in various coupling reactions, including:

- Suzuki-Miyaura Reaction

- Negishi Coupling

- Heck Reaction

| Reaction Type | Metal Used | Application |

|---|---|---|

| Asymmetric Hydrogenation | Iridium | Hydrogenation of N-arylimines |

| Cross-Coupling | Palladium | Formation of biaryl compounds |

| Hiyama Coupling | Nickel | Synthesis of aryl silanes |

Organic Synthesis

BDMPhos is utilized in the synthesis of complex organic molecules due to its ability to stabilize reactive intermediates and facilitate the formation of chiral centers.

Notable Applications:

- Synthesis of Chiral Phosphines : BDMPhos can be transformed into various chiral phosphines that are crucial for enantioselective reactions.

- Formation of Coordination Complexes : It serves as a building block for creating metal complexes that exhibit unique properties useful in materials science.

Coordination Chemistry

As a ligand, BDMPhos plays an essential role in coordination chemistry. Its well-defined structure allows for the study of metal-ligand interactions and the development of new materials.

Applications in Coordination Chemistry:

- Metal-Based Drugs : BDMPhos is investigated for its potential to chelate metal ions, which can enhance the efficacy of metal-based therapeutics.

- Radiopharmaceuticals : Its ability to form stable complexes with radioactive isotopes makes it suitable for use in medical imaging and treatment.

Functional Materials

BDMPhos contributes to the development of functional materials with specific properties. Its presence can influence the thermal stability, solubility, and electronic properties of polymers and other materials.

Case Study 1: Asymmetric Synthesis

In a study published by researchers at ResearchGate, BDMPhos was used in the synthesis of α-hydroxyethyl-bis(3,5-dimethylphenyl)phosphine oxide. The study highlighted its effectiveness in achieving chiral discrimination during the reaction process.

Case Study 2: Coordination Complexes

A research article from Sigma-Aldrich demonstrated the use of BDMPhos in forming iron(II) chiral diimine diphosphine complexes. These complexes were shown to be effective catalysts for asymmetric transfer hydrogenation, showcasing BDMPhos's versatility in catalysis .

Mechanism of Action

The mechanism by which Bis(3,5-dimethylphenyl)phosphine oxide exerts its effects involves its interaction with various molecular targets. The compound can act as a ligand, forming complexes with metal ions, which can then participate in catalytic cycles. These interactions often involve coordination to the metal center through the phosphorus atom, influencing the reactivity and stability of the resulting complexes .

Comparison with Similar Compounds

Reactivity in Palladium-Catalyzed Hirao Reactions

In Pd-catalyzed Hirao cross-coupling reactions, bis(3,5-dimethylphenyl)phosphine oxide demonstrates intermediate activity compared to related diarylphosphine oxides. Key findings include:

- Reaction Rate : Both this compound and di(2-methylphenyl)phosphine oxide completed P–C coupling within 15 minutes, whereas diphenylphosphine oxide required >30 minutes for ≤17% conversion .

- Catalyst Activity : The Pd complex derived from this compound exhibited intermediate activity between diphenylphosphine oxide (lower activity) and di(2-methylphenyl)phosphine oxide (higher activity) (Table 1) .

Table 1: Reactivity in Hirao Reactions

| Compound | Conversion Time | Yield (%) | Catalyst Activity Ranking |

|---|---|---|---|

| Diphenylphosphine oxide | >30 min | 80 | Low |

| Di(2-methylphenyl)phosphine oxide | 15 min | 80 | High |

| This compound | 15 min | 83 | Intermediate |

Performance in Copper-Catalyzed P–C Coupling

In Cu-catalyzed reactions, the 3,5-dimethylphenyl substituents enhance catalyst activity by promoting bis-ligation. For example:

Enantioselective Phosphinylation Reactions

In chiral phosphoric acid-catalyzed asymmetric reactions, steric effects dominate:

Table 2: Enantioselectivity in Phosphinylation

| Compound | ee (%) | Reactivity Notes |

|---|---|---|

| This compound | 94 | Optimal steric balance |

| Bis(3,5-di-tert-butylphenyl)phosphine oxide | 96 | High steric bulk, retained activity |

| Bis(2,4,6-trimethylphenyl)phosphine oxide | 0 | Excessive steric hindrance |

Yields in Multicomponent and Condensation Reactions

This compound consistently delivers high yields across diverse reactions:

- Kabachnik–Fields Reaction : 95% yield for product 8c, comparable to diphenylphosphine oxide (96%) and superior to bis(p-tolyl)phosphine oxide (89%) .

- Three-Component Reactions: 93–95% yields in chromonyl-substituted α-aminophosphine oxide synthesis, matching bis(2-naphthyl)phosphine oxide .

- Pudovik Reaction : 69% yield for dimethyl α-oxoethylphosphonate adducts, outperforming diphenylphosphine oxide (64%) and bis(4-methylphenyl)phosphine oxide (62%) .

Biological Activity

Bis(3,5-dimethylphenyl)phosphine oxide is an organophosphorus compound with the molecular formula CHOP. It has garnered attention in various fields, particularly in medicinal chemistry and biological research, due to its potential therapeutic applications and unique chemical properties. This article explores the biological activity of this compound, detailing its mechanisms of action, pharmacological effects, and relevant case studies.

Structure and Stability : this compound is a white crystalline powder known for its stability at room temperature. Its unique structure, characterized by the presence of two 3,5-dimethylphenyl groups attached to a phosphine oxide moiety, imparts distinct electronic and steric properties that enhance its reactivity as a ligand in coordination chemistry .

Mechanism of Action : The compound primarily acts by targeting the formation of phosphinothioates from sulfinic acid derivatives and phosphine oxides. The interaction involves a bromide ion-accelerated reductive-coupling process, leading to the synthesis of S–P(O) bonds, which are crucial in many pharmacologically active compounds .

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. Notably:

- A431 Human Epidermoid Carcinoma Cells : The compound demonstrated a cytostasis effect of approximately 49.9% at a concentration of 50 µM.

- MDA-MB 231 Human Breast Adenocarcinoma Cells : It exhibited a cytostasis rate of 48.9%, while other derivatives showed even higher efficacy with rates up to 72.4% .

The effectiveness against these cancer cell lines indicates its potential as an anticancer agent.

Antibacterial Activity

In addition to its anticancer properties, this compound has shown promising antibacterial activity. Specifically, it was effective against Bacillus subtilis , highlighting its potential as an antimicrobial agent .

Pharmacokinetics

The pharmacokinetic profile of this compound remains under investigation. However, it is noted that the compound is solid at room temperature and exhibits stability that is beneficial for both laboratory and potential therapeutic applications.

Case Studies

- Synthesis and Biological Evaluation : A study focused on synthesizing various derivatives of this compound through a three-component reaction involving 2-formylbenzoic acid. The resulting compounds displayed moderate activity against HL-60 leukemia cells with IC values indicating significant biological potential .

- Catalytic Applications : In catalytic studies, this compound was used as a ligand in palladium-catalyzed reactions. The results indicated that it facilitated P–C coupling reactions more efficiently compared to other phosphine oxides, suggesting its utility in synthetic organic chemistry .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Cytotoxicity (MDA-MB 231) | Antibacterial Activity |

|---|---|---|---|

| This compound | Structure | 48.9% at 50 µM | Effective against Bacillus subtilis |

| Bis(4-methoxy-3,5-dimethylphenyl)phosphine oxide | - | TBD | TBD |

This table illustrates that while this compound shows significant biological activity, further research is needed to explore the full range of its pharmacological effects compared to other derivatives.

Q & A

Basic: What are the recommended methods for synthesizing Bis(3,5-dimethylphenyl)phosphine oxide with high purity?

Answer:

The synthesis typically involves reacting 3,5-dimethylphenyl Grignard reagents with phosphorus trichloride (PCl₃) under inert atmospheres, followed by oxidation with hydrogen peroxide or other mild oxidizing agents. Key steps include:

- Reaction stoichiometry: Maintain a 2:1 molar ratio of Grignard reagent to PCl₃ to avoid side products.

- Purification: Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol removes unreacted starting materials.

- Purity validation: Confirm via ³¹P NMR (δ ~25-30 ppm for phosphine oxides) and HPLC (>98% purity) .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Answer:

- ³¹P NMR: Primary tool for confirming oxidation state (sharp singlet for phosphine oxide).

- ¹H/¹³C NMR: Identify aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 2.3–2.6 ppm).

- Mass spectrometry (HRMS): Validate molecular weight (C₁₆H₁₉OP, MW 258.3).

- FTIR: Detect P=O stretching (~1150–1250 cm⁻¹) and aromatic C-H bending .

Advanced: How can researchers design experiments to investigate the ligand properties of this compound in asymmetric catalysis?

Answer:

- Ligand screening: Pair with transition metals (e.g., Pd, Rh) in model reactions (e.g., Suzuki-Miyaura coupling).

- Steric/electronic tuning: Compare catalytic activity with analogous ligands (e.g., Xyl-BINAP) to assess substituent effects.

- Kinetic studies: Use in situ monitoring (e.g., UV-Vis, NMR) to track reaction intermediates.

- Theoretical modeling: DFT calculations to correlate ligand geometry with enantioselectivity .

Advanced: What strategies resolve contradictions in reported catalytic efficiencies of metal complexes using this compound?

Answer:

- Controlled variable testing: Isolate factors like solvent polarity, temperature, and metal/ligand ratio.

- Impurity analysis: Use ICP-MS to detect trace metal contaminants affecting catalysis.

- Cross-validation: Reproduce results under standardized conditions (e.g., inert atmosphere, anhydrous solvents).

- Meta-analysis: Compare datasets across studies to identify outliers or methodological biases .

Basic: What safety protocols should be prioritized when handling this compound in laboratory settings?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation: Use fume hoods to avoid inhalation of dust.

- Waste disposal: Collect in sealed containers labeled "halogenated organophosphorus waste."

- Emergency response: Immediate rinsing with water for exposure; consult SDS for first aid .

Advanced: How does the steric/electronic environment of this compound influence its reactivity in cross-coupling reactions?

Answer:

- Steric effects: The 3,5-dimethyl groups create a bulky environment, hindering oxidative addition but stabilizing metal complexes.

- Electronic effects: Electron-donating methyl groups enhance electron density at phosphorus, improving ligand-to-metal charge transfer.

- Experimental validation: Compare turnover numbers (TON) in aryl halide couplings with less bulky ligands (e.g., triphenylphosphine oxide) .

Advanced: What environmental impact assessments are necessary when scaling up reactions involving this compound?

Answer:

- Degradation studies: Test hydrolysis/photolysis products (e.g., phosphoric acid derivatives) under simulated environmental conditions.

- Aquatic toxicity: Use Daphnia magna or algal bioassays to assess LC₅₀/EC₅₀ values.

- Regulatory compliance: Align with REACH guidelines for persistent, bioaccumulative, and toxic (PBT) substances .

Basic: What are the critical parameters to monitor during the storage of this compound to prevent degradation?

Answer:

- Moisture control: Store in desiccators with silica gel; avoid aqueous environments.

- Temperature: Keep below 25°C to prevent thermal decomposition.

- Light exposure: Use amber glass bottles to block UV-induced oxidation.

- Stability testing: Periodic NMR/HPLC checks to detect degradation (e.g., phosphine formation) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.